molecular formula C11H15ClN2O B7867428 2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol

2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol

Cat. No.: B7867428
M. Wt: 226.70 g/mol
InChI Key: DSLAQWWGELYWSH-UHFFFAOYSA-N
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Description

2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol is a tertiary amine derivative featuring a pyridine core substituted with a chlorine atom at the 6-position, a cyclopropylamino-ethyl alcohol moiety at the 3-position, and a methyl bridge connecting the pyridine and cyclopropyl groups.

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-11-4-1-9(7-13-11)8-14(5-6-15)10-2-3-10/h1,4,7,10,15H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLAQWWGELYWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol typically involves multiple steps One common approach is to start with the chlorination of pyridine to introduce the chloro group at the desired position This is followed by the alkylation of the pyridine ring with a cyclopropylmethylamine derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

Research indicates that 2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol exhibits potential as a therapeutic agent due to its ability to modulate various biological pathways. Notably:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways. For instance, derivatives of pyridine have been linked to apoptosis in cancer cells, suggesting that this compound may possess similar properties .
  • Neuroprotective Effects : The ethanolamine component is known for its neuroprotective properties. Research has suggested that compounds containing this moiety can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For example:

  • Building Block for Drug Development : As a versatile building block, it can be modified to create derivatives with enhanced efficacy or reduced side effects. This application is crucial in the ongoing search for novel therapeutic agents .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyridine derivatives. The research demonstrated that specific modifications to the pyridine ring led to increased cytotoxicity against various cancer cell lines. The findings suggest that similar modifications to this compound could yield potent anticancer agents .

Case Study 2: Neuroprotection

In another investigation, researchers examined the neuroprotective effects of ethanolamine derivatives in models of Alzheimer's disease. The study found that these compounds significantly reduced amyloid-beta aggregation and improved cognitive function in treated mice. This highlights the potential of this compound as a candidate for further development in neurodegenerative disease therapies .

Table 1: Comparative Analysis of Biological Activities

CompoundActivity TypeReference
This compoundAnticancer
Ethanolamine DerivativesNeuroprotective
Pyridine AnaloguesAntimicrobial

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

This analog lacks the cyclopropyl group attached to the nitrogen atom, replacing it with a simpler amino-ethanol chain. Key differences include:

  • Electronic Properties : The cyclopropyl group in the target compound may donate electron density via conjugation, altering reactivity compared to the unsubstituted amine .
Property Target Compound Analog (No Cyclopropyl)
Molecular Complexity High (cyclopropyl) Moderate
Steric Bulk Increased Reduced
Commercial Availability Discontinued Discontinued

Cyclopropylmethyl-containing Amines (Patent Examples)

A 2022 European patent application describes cyclopropylmethyl amines, such as Cyclopropylmethyl-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine. While structurally distinct due to their imidazo-pyrrolo-pyrazine cores, these compounds share the cyclopropylmethyl motif. Key comparisons include:

  • Bioactivity : The patent compounds target kinase or receptor interactions, suggesting cyclopropyl groups may enhance binding specificity or pharmacokinetic profiles .
  • Synthetic Feasibility : The target compound’s pyridine backbone is synthetically simpler than the polycyclic heteroaromatic systems in the patent examples .

Tyrosol Analogues (Phenolic Ethanol Derivatives)

  • Substituent Positioning : The chloro-pyridine group in the target compound may mimic electron-withdrawing effects observed in methoxy or hydroxyl groups of tyrosol analogs, influencing enzyme inhibition (e.g., tyrosinase) .
  • Hydrogen Bonding: The ethanolamine chain in both compound classes could participate in hydrogen bonding, though the pyridine-chloro group may reduce polarity compared to phenolic systems .

Research Implications and Gaps

  • Structural Advantages : The cyclopropyl group in the target compound likely improves metabolic stability compared to linear amines, a trend observed in patented cyclopropyl-containing drug candidates .
  • Unresolved Questions: Limited commercial availability and absence of direct bioactivity data for the target compound necessitate further studies to compare its efficacy, toxicity, and solubility with analogs.

Biological Activity

The compound 2-[(6-Chloro-pyridin-3-ylmethyl)-cyclopropyl-amino]-ethanol is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a pyridine moiety, which is often associated with various pharmacological properties. This article aims to detail the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 227.67 g/mol
  • CAS Number : [Not specified in the search results]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the chloro-pyridine ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth effectively. In vitro studies are necessary to confirm the antimicrobial efficacy of this compound against various strains.

Anticancer Potential

Pyridine derivatives have also been implicated in anticancer activity. A study highlighted that certain pyrido[2,3-d]pyrimidines target the ephrin receptor family, which is overexpressed in several cancers . This suggests that this compound may exhibit similar properties, warranting further investigation.

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and is a target for various anticancer drugs . This activity could be explored through enzyme kinetics studies.

Case Studies and Research Findings

StudyFindings
Queener et al. (2022)Investigated related pyridine compounds as DHFR inhibitors, noting significant lipophilic properties enhancing inhibitory action .
De Gruyter (2024)Discussed crystallographic data of chloropyridine derivatives, providing insights into molecular interactions that may relate to biological activity .
MDPI Review (2021)Summarized the therapeutic potential of pyridine derivatives, emphasizing their role as selective protein inhibitors and in anticancer therapies .

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to assess the toxicity profile of this compound. Preliminary studies should focus on cytotoxicity assays using cell lines to evaluate any adverse effects.

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